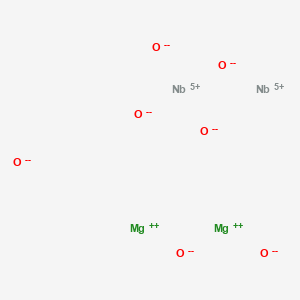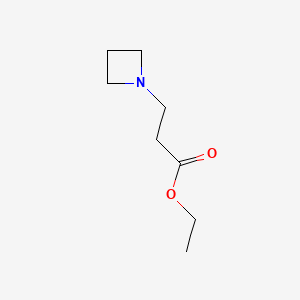
Magnesiumniobat
Übersicht
Beschreibung
Magnesium niobate is a compound composed of magnesium and niobium, typically represented by the chemical formula MgNb2O6. It is known for its unique properties, including high dielectric constant and excellent thermal stability, making it a valuable material in various scientific and industrial applications.
Wissenschaftliche Forschungsanwendungen
Magnesium niobate has a wide range of scientific research applications:
Biology and Medicine: While specific applications in biology and medicine are less common, its properties make it a potential candidate for biomedical devices and sensors.
Wirkmechanismus
Target of Action
Magnesium niobate is a compound that primarily targets transition metal oxides, acting as a promoter or catalyst for practical applications . It is synthesized to understand the function of transition metal oxides .
Mode of Action
The interaction of magnesium niobate with its targets involves solid-state reactions . Magnesium niobate is prepared in different conditions, with some forms preferring a reducing environment . The synthesis process reveals the effect of temperature on phase formation, reaction kinetics, and heat of reaction .
Biochemical Pathways
The biochemical pathways affected by magnesium niobate involve the formation of magnesium-based oxides (Mg–Nb–O) which facilitate hydrogen transport into solid structures . This process is influenced by the reduction of niobia (Nb2O5) into metallic niobium, followed by the successive formation of magnesium-based oxides .
Pharmacokinetics
The synthesis process of magnesium niobate indicates that the compound’s bioavailability may be influenced by factors such as temperature and the presence of other compounds during synthesis .
Result of Action
The molecular and cellular effects of magnesium niobate’s action are primarily seen in its role as a promoter or catalyst in the formation of magnesium-based oxides . These oxides play a crucial role in facilitating hydrogen transport into solid structures .
Action Environment
The action, efficacy, and stability of magnesium niobate are influenced by environmental factors such as temperature and the presence of other compounds during synthesis . For instance, some forms of magnesium niobate are prepared in oxidizing conditions, while others prefer a reducing environment .
Vorbereitungsmethoden
Magnesium niobate can be synthesized through solid-state reactions. The starting materials, magnesium oxide (MgO) and niobium pentoxide (Nb2O5), are mixed in stoichiometric ratios and annealed in an oxidizing environment. The reaction typically occurs at high temperatures, around 1200°C, to ensure the formation of pure MgNb2O6 . Industrial production methods often involve similar solid-state reactions, with careful control of temperature and atmosphere to achieve high purity and yield.
Analyse Chemischer Reaktionen
Magnesium niobate undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, particularly in the presence of hydrogen, where it acts as a catalyst for hydrogen storage.
Substitution Reactions: Magnesium niobate can undergo substitution reactions with other metal oxides, forming mixed oxides with different properties.
Common Reagents and Conditions: Typical reagents include hydrogen and various metal oxides, with reactions often conducted at high temperatures and in controlled atmospheres.
Major Products: The primary product is MgNb2O6, but depending on the reaction conditions, other mixed oxides such as Mg4Nb2O9 and Mg3Nb6O11 can also form.
Vergleich Mit ähnlichen Verbindungen
Magnesium niobate can be compared with other similar compounds such as:
Lead magnesium niobate (Pb(Mg1/3Nb2/3)O3): Known for its high dielectric constant and relaxor ferroelectric properties, it is widely used in sensors and actuators.
Lead zinc niobate (Pb(Zn1/3Nb2/3)O3): Exhibits similar dielectric properties but has a different Curie temperature, making it suitable for different applications.
Magnesium zinc niobate (Mg(Zn1/3Nb2/3)O3): Another compound with high dielectric properties, used in electronic components.
Magnesium niobate is unique due to its specific combination of high dielectric constant, thermal stability, and catalytic properties, making it a versatile material for various applications.
Eigenschaften
IUPAC Name |
dimagnesium;niobium(5+);oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Mg.2Nb.7O/q2*+2;2*+5;7*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMQWEHVVUJOBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mg+2].[Mg+2].[Nb+5].[Nb+5] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Mg2Nb2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12163-26-7 | |
| Record name | Magnesium niobium oxide (MgNb2O6) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012163267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium diniobate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.088 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Calcium;4-[[4-(2-methylanilino)-2,4-dioxobutyl]diazenyl]-3-nitrobenzenesulfonate](/img/new.no-structure.jpg)




